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Abstract: The discovery of Avermectin from the soil bacterium Streptomyces avermitilis

represents a landmark achievement in parasitology and drug development, leading to a new

class of potent anthelmintic and insecticidal agents. This technical guide provides an in-depth

overview of the core scientific endeavors behind this discovery. It is intended for researchers,

scientists, and drug development professionals, offering detailed experimental methodologies,

quantitative data from fermentation and strain improvement, and a visualization of the

biosynthetic and regulatory pathways. The guide covers the initial screening programs,

isolation and fermentation of the producing organism, strain improvement through

mutagenesis, and the analytical methods for quantification, culminating in the development of a

compound that has had a profound impact on global health in both veterinary and human

medicine.[1][2]

Introduction: A Serendipitous Discovery
The journey of Avermectin began with a soil sample collected by Satoshi Ōmura of the

Kitasato Institute in Japan from a golf course in Ito City, Shizuoka Prefecture.[3][4] This sample

contained a novel actinomycete, later named Streptomyces avermitilis.[4] Through a

collaborative research agreement, samples from the Kitasato Institute were sent to Merck

Sharp & Dohme Research Laboratories in the United States for testing.[4] In 1975, a team led

by William Campbell at Merck discovered that the fermentation broth of this organism exhibited

remarkable anthelmintic activity in a mouse model.[3][5]
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This led to the isolation of a family of eight closely related 16-membered macrocyclic lactone

compounds, which were named "Avermectins".[4] The producing organism was named

Streptomyces avermitilis, signifying its ability to kill worms (Latin: a "without", vermis "worms").

[3] Of the produced compounds, Avermectin B1, a mixture of B1a and B1b, was identified as a

highly potent agent and was developed into the commercial product Abamectin. A chemically

modified derivative, Ivermectin, was later developed and approved for human use in 1987,

proving revolutionary in the fight against parasitic diseases like Onchocerciasis (River

Blindness) and Lymphatic Filariasis.[2][3] This monumental discovery was recognized with the

2015 Nobel Prize in Physiology or Medicine, awarded to William C. Campbell and Satoshi

Ōmura.[3][4]

Screening, Isolation, and Characterization
The discovery of Avermectin was the result of a systematic and rigorous screening program

designed to identify novel natural products with anthelmintic properties.

Initial In Vivo Screening Protocol
The primary screen that identified the activity of S. avermitilis fermentation broth was an in vivo

assay using mice infected with the nematode Nematospiroides dubius.[4] While the precise,

detailed protocol from the original 1970s Merck screening is not widely published, the general

methodology for such assays is well-established.

Methodology:

Infection Model: Laboratory mice are infected with a standardized dose of Nematospiroides

dubius larvae. The infection is allowed to establish over a period, resulting in a predictable

adult worm burden in the gastrointestinal tract.

Sample Preparation: The crude fermentation broth from S. avermitilis is prepared for

administration. This may involve centrifugation to remove mycelia or using the whole broth.

Administration: The test sample (fermentation broth) is administered to the infected mice,

typically orally via gavage. The test is run over a range of dilutions to assess potency and

toxicity.[4]
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Observation & Endpoint: After a defined treatment period, the mice are euthanized. The

gastrointestinal tract is dissected, and the number of adult worms is counted.

Evaluation: Efficacy is determined by comparing the mean worm burden in the treated group

to that of an untreated control group. A significant reduction in worm count indicates

anthelmintic activity. Early tests with the S. avermitilis broth showed it was active against N.

dubius over at least an eight-fold range without notable toxicity.[4]

Isolation and Cultivation of Streptomyces avermitilis
The producing organism was isolated from soil samples using standard microbiological

techniques for actinomycetes.

Methodology:

Soil Sample Preparation: Soil samples are serially diluted in sterile water or saline.

Selective Plating: Aliquots of the dilutions are spread onto selective agar media, such as

Actinomycete Isolation Agar or Starch Nitrate Agar.[6][7] These media often contain

antifungal agents to suppress competing microbial growth.

Incubation: Plates are incubated at approximately 28°C for 7-14 days.[6][7]

Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry,

chalky, filamentous, with aerial and substrate mycelia) are selected for further purification.

Pure Culture Maintenance: Pure cultures are obtained by multiple rounds of streaking on a

suitable medium like Yeast Extract-Malt Extract Glucose (YMG) agar.[7] For long-term

storage, cultures are maintained on agar slants at 4°C or in 20% glycerol at -20°C.[6]

Fermentation for Avermectin Production
The production of Avermectin is achieved through fermentation, a process that has been

extensively optimized for industrial-scale output. Both submerged (SmF) and solid-state

fermentation (SSF) methods have been developed.

Experimental Protocols
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1. Inoculum Preparation: A two-stage inoculum development process is typically used to ensure

a healthy and abundant mycelial biomass for the production fermenter.

Spore Suspension: Spores from a mature culture on an agar slant (e.g., YMG medium) are

harvested into sterile saline water to a concentration of approximately 10^6 - 10^9

spores/mL.[6][8]

Seed Culture: The spore suspension is used to inoculate a seed medium. The culture is

incubated for 24-48 hours at 28-31°C with agitation (e.g., 150-220 rpm).[4][8]

2. Submerged Fermentation (SmF):

Production Medium: The vegetative seed culture (typically 5-10% v/v) is transferred to the

production fermentation medium.[4][7]

Fermentation Parameters: The fermentation is carried out for 10-15 days at 28-31°C with

controlled pH (around 7.0-7.2) and agitation.[4][7]

3. Solid-State Fermentation (SSF):

Substrate Preparation: Agro-industrial wastes like sorghum seeds, wheat bran, or corn cob

are used as the solid substrate.[9][10] The substrate is supplemented with a moistening

medium containing nutrients and adjusted to an optimal initial moisture content (e.g., 78.5-

105%).[9][10]

Inoculation and Incubation: The substrate is inoculated with a seed culture (e.g., 20-25%

v/w) and incubated in trays or specialized bioreactors for 14-15 days at 28°C.[9][10]

Data Presentation: Fermentation Media and Yields
The composition of the fermentation medium is critical for Avermectin yield. Various media

have been developed for maintenance, inoculum preparation, and production.
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Table 1: Composition

of Media for S.

avermitilis

Cultivation and

Avermectin

Production

Medium Type Component Concentration (g/L) Reference

Maintenance

(YMG/Medium 65)
Glucose 4.0 [4][7]

Yeast Extract 4.0 [4][7]

Malt Extract 10.0 [4][7]

CaCO₃ 2.0 [4]

Agar (for solid

medium)
20.0 [7]

Seed Medium (YMG) Glucose 4.0 [4]

Yeast Extract 4.0 [4]

Malt Extract 10.0 [4]

CaCO₃ 2.0 [4]

Production (SM2

Medium)
Soluble Corn Starch 50.0 [7]

Yeast Extract 2.0 [7]

KCl 0.1 [7]

NaCl 0.5 [7]

MgSO₄·7H₂O 0.1 [7]

CaCO₃ 0.8 [7]

α-amylase 0.1 [7]
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Production (Solid-

State)
Sorghum Seeds Base Substrate [9]

Sucrose 8% (w/w) [9]

Soyameal 5% (w/w) [9]

KH₂PO₄ 1.0 [9]

MgSO₄·7H₂O 0.4 [9]

Avermectin yields vary significantly depending on the strain (wild-type vs. mutant) and

fermentation strategy.
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Table 2:

Comparative

Avermectin

Yields

Strain
Fermentation

Type
Key Conditions Avermectin Titer Reference

S. avermitilis

41445 (Wild-

Type)

Submerged

(Batch)

SM2 Medium,

31°C, 10 days
17 mg/L (B1b) [7]

S. avermitilis

NRRL 8165

Submerged

(Batch)
28°C, 14 days 17.5 mg/L [7]

S. avermitilis

ATCC 31267

Submerged

(Batch)
30°C, 9 days

28 mg/L (B1a +

B1b)
[4]

S. avermitilis

41445 UV

Mutant

Submerged

(Batch)
SM2 Medium

254.14 mg/L

(B1b)
[11]

S. avermitilis

41445 EMS

Mutant

Submerged

(Batch)
SM2 Medium

202.63 mg/L

(B1b)
[3]

S. avermitilis AV-

HP Mutant

Submerged

(Batch)
3582 mg/L (B1a) [12]

S. avermitilis AV-

HP (rpp deleted)

Submerged

(Batch)
4450 mg/L (B1a) [12]

S. avermitilis

NRRL 8165
Solid-State

Sorghum,

Optimized

5.8 mg/g dry

substrate
[9]

S. avermitilis

(Industrial Strain)
Solid-State

Agro-industrial

waste

3.83 mg/g dry

substrate (B1a)
[10]

Strain Improvement by Mutagenesis
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Wild-type strains of S. avermitilis produce low levels of Avermectin, making industrial

production economically unfeasible.[13] Therefore, extensive strain improvement programs

using classical mutagenesis have been essential to generate the high-yielding mutants used

today.

Experimental Protocols for Mutagenesis
1. Spore Suspension Preparation: A dense spore suspension (e.g., 10⁸ spores/mL) is prepared

from a mature culture and washed with sterile water or buffer.

2. UV Irradiation (Physical Mutagenesis):

Aliquots of the spore suspension are placed in a sterile petri dish.

The suspension is exposed to UV radiation (254 nm) with continuous stirring for specific time

intervals (e.g., 15, 30, 45, 60 minutes). The optimal exposure time is determined by

generating a kill curve, often targeting a 90-99% lethality rate.

Post-irradiation, the samples are kept in the dark to prevent photoreactivation.[14]

3. Chemical Mutagenesis (EMS and EB):

Ethyl Methanesulfonate (EMS): Spores are treated with an EMS solution (e.g., 1 µL/mL) for

time intervals ranging from 10 to 60 minutes with shaking.[11][15]

Ethidium Bromide (EB): Spores are treated with an EB solution (e.g., 10-40 µL/mL) for 10 to

60 minutes.[15]

Stopping the Reaction: The reaction is stopped by centrifugation, decanting the mutagen,

and washing the spores multiple times with a sterile solution.

4. Screening for Hyper-producers:

Plating and Isolation: The treated spore suspensions are serially diluted and plated to obtain

single colonies.

High-Throughput Screening: Colonies are transferred to 96-well microtiter plates for

cultivation.[14] After incubation, the Avermectin concentration in the culture broth is
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estimated, often by measuring UV absorbance at 245 nm.[14]

Shake-Flask Validation: Mutants showing increased production in the primary screen are

then cultivated in shake flasks to verify the enhanced yield via HPLC analysis.[14]

Data Presentation: Mutagenesis Efficacy
Table 3: Efficacy of

Different

Mutagenesis

Strategies for

Avermectin B1b

Overproduction

Mutagen Optimal Treatment
Parent Strain Yield

(mg/L)

Mutant Strain Yield

(mg/L)

UV Radiation 45 minutes exposure 17 254.14

EMS 1 µL/mL, 50 minutes 17 202.63

Ethidium Bromide 30 µL/mL, 30 minutes 17 199.30

Downstream Processing: Extraction and
Purification
Since Avermectin is an intracellular product, the extraction process focuses on recovering the

compound from the mycelial biomass.

Experimental Protocols
1. Mycelia Recovery:

The fermentation broth is centrifuged (e.g., 8000 x g for 20 minutes) to separate the mycelial

biomass from the supernatant. The supernatant is discarded.[7]

2. Whole Broth Extraction (Alternative Method):

This industrial process avoids initial centrifugation. The pH of the whole broth is adjusted to

~2.5 with a mineral acid (e.g., H₂SO₄).[9][13]
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The acidified broth is heated to 80-100°C for 1-2 hours.[9]

An organic solvent (e.g., toluene, a ratio of at least 0.2 by volume) is added, and the mixture

is agitated for several hours to extract the Avermectins.[9][13]

3. Solvent Extraction from Mycelia:

The recovered cell biomass is mixed thoroughly with a solvent such as methanol to lyse the

cells and dissolve the intracellular Avermectin.[7]

The mixture is centrifuged again, and the Avermectin-rich solvent supernatant is collected.

4. Purification:

Concentration: The solvent extract is concentrated under vacuum to an oil.

Crystallization: The Avermectin is purified from the oil by crystallization. This can be a multi-

step process involving different solvent systems (e.g., hexane/ethanol mixtures) to first

crystallize the B1 components, followed by recovery of B2 components from the mother

liquor.[16]

Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative

analysis of Avermectin homologs.

HPLC Protocol
System: A reverse-phase HPLC system with a UV detector is used.

Column: A C18 column (e.g., 125 x 4 mm, 5 µm) is commonly employed.[17]

Mobile Phase: A mixture of organic solvents and water is used. Common compositions

include acetonitrile/water (e.g., 95:5 v/v) or acetonitrile/methanol/water (e.g., 53:35:12 v/v/v).

[10][17] The mobile phase may be acidified slightly with acetic acid.[17]

Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[10][17]
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Detection: Detection is performed by UV absorbance at 245 nm or 250 nm.[10][17]

Quantification: The concentration of each Avermectin homolog (e.g., B1a, B1b) is

determined by comparing the peak area in the sample chromatogram to a standard curve

generated from certified reference standards.

Biosynthesis and Regulatory Pathways
The production of Avermectin is a complex process involving a large biosynthetic gene cluster

(ave) and a hierarchical network of regulatory proteins.

Avermectin Biosynthesis Workflow
The biosynthesis occurs in three main stages:

Aglycone Formation: A large polyketide synthase (PKS) enzyme complex assembles the

macrocyclic lactone core (the aglycone) from precursor units derived from acetate and

propionate.

Aglycone Modification: The aglycone undergoes a series of post-PKS modifications,

including hydroxylation and the formation of a furan ring.

Glycosylation: Two units of a deoxysugar, L-oleandrose, are attached to the aglycone to form

the final active Avermectin molecule.
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Caption: Simplified workflow of Avermectin biosynthesis in S. avermitilis.
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Regulatory Network of Avermectin Biosynthesis
Avermectin production is tightly controlled by a network of transcriptional regulators. The gene

aveR is a key pathway-specific positive regulator located within the ave gene cluster, and its

expression is essential for the transcription of the biosynthetic genes.[3][6][15] Several other

regulators, belonging to families like TetR and LuxR, act on aveR or other genes to modulate

production, forming a complex cascade.
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Caption: Key transcriptional regulators controlling Avermectin biosynthesis.

Conclusion
The discovery of Avermectin is a testament to the power of natural product screening and

international scientific collaboration. From a single soil isolate emerged a class of compounds
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that has protected billions of livestock from parasitic infection and saved millions of people from

debilitating diseases. The continuous efforts in strain improvement through mutagenesis and

optimization of fermentation processes have transformed a laboratory curiosity into a global

health solution. This guide has provided a technical foundation for understanding these core

processes, offering detailed protocols and data that highlight the scientific rigor involved. The

ongoing exploration of the complex regulatory networks governing Avermectin biosynthesis

promises to yield further strategies for enhancing production and engineering novel derivatives,

ensuring the legacy of this "wonder drug" continues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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